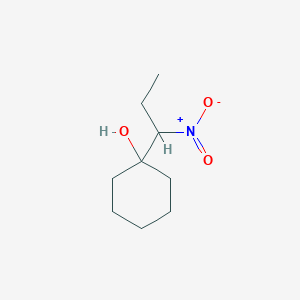
Cyclohexanol, 1-(1-nitropropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanol, 1-(1-nitropropyl)- is an organic compound that belongs to the class of secondary alcohols It is characterized by a cyclohexane ring with a hydroxyl group (-OH) and a nitropropyl group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanol, 1-(1-nitropropyl)- can be synthesized through several methods. One common approach involves the nitration of cyclohexanol using nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanol, 1-(1-nitropropyl)- often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanol, 1-(1-nitropropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanoic acid.
Reduction: Cyclohexanol, 1-(1-aminopropyl)-.
Substitution: Various substituted cyclohexanol derivatives depending on the reagent used.
Applications De Recherche Scientifique
Cyclohexanol, 1-(1-nitropropyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexanol, 1-(1-nitropropyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: A simpler analog without the nitropropyl group.
Cyclohexanone: The oxidized form of cyclohexanol.
Cyclohexanol, 1-(1-aminopropyl)-: The reduced form of Cyclohexanol, 1-(1-nitropropyl)-.
Propriétés
Numéro CAS |
59906-63-7 |
|---|---|
Formule moléculaire |
C9H17NO3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
1-(1-nitropropyl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H17NO3/c1-2-8(10(12)13)9(11)6-4-3-5-7-9/h8,11H,2-7H2,1H3 |
Clé InChI |
ONXIGZXEBOERHO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1(CCCCC1)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


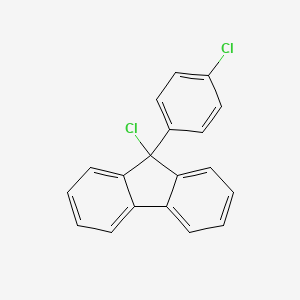




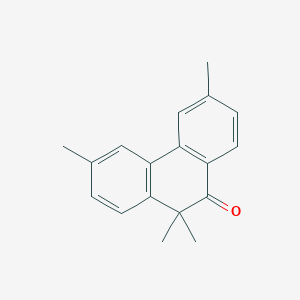
![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14612948.png)
![Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester](/img/structure/B14612954.png)
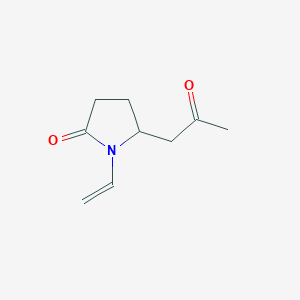


![2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol](/img/structure/B14612991.png)
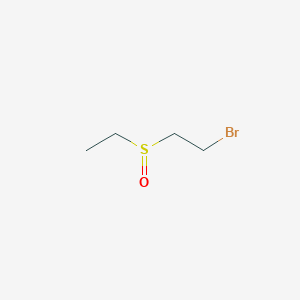
![4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole](/img/structure/B14613011.png)
